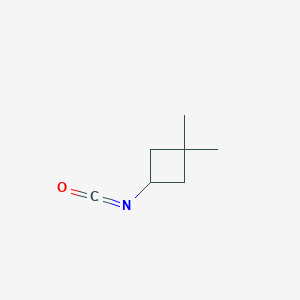

3-Isocyanato-1,1-dimethylcyclobutane

Description

Properties

IUPAC Name |

3-isocyanato-1,1-dimethylcyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(2)3-6(4-7)8-5-9/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAXJAPQLDBNQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N=C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanato-1,1-dimethylcyclobutane typically involves the reaction of 1,1-dimethylcyclobutanol with phosgene or other isocyanate-generating reagents. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. Non-phosgene methods, such as the thermal decomposition of carbamates, are also explored to mitigate the hazards associated with phosgene .

Industrial Production Methods: Industrial production of isocyanates, including this compound, often relies on the phosgene process due to its efficiency. advancements in non-phosgene methods are being researched to improve safety and environmental impact. These methods include the use of carbon monoxide, dimethyl carbonate, and urea as starting materials .

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanato-1,1-dimethylcyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Polymerization: It can be used as a monomer in the production of polyurethanes.

Common Reagents and Conditions:

Amines: React with the isocyanate group to form ureas.

Alcohols: React to form carbamates.

Catalysts: Often used to facilitate polymerization reactions.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Polyurethanes: Produced through polymerization reactions.

Scientific Research Applications

3-Isocyanato-1,1-dimethylcyclobutane has several applications in scientific research:

Materials Science: Used in the synthesis of novel polymers and materials with unique properties.

Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: Investigated for its potential interactions with biological molecules and its effects on biological systems.

Mechanism of Action

The mechanism of action of 3-Isocyanato-1,1-dimethylcyclobutane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Hexamethylene Diisocyanate (HDI)

Structural and Functional Differences :

- HDI (CAS 822-06-0) is a linear aliphatic diisocyanate (1,6-diisocyanatohexane), whereas 3-Isocyanato-1,1-dimethylcyclobutane is a monoisocyanate with a rigid cyclobutane backbone.

- Molecular Weight : HDI (C₆H₆N₂O₂) has a molecular weight of 168.2 g/mol, while the cyclobutane derivative is estimated to be lighter (~125 g/mol) due to its smaller ring structure.

3-Bromo-1,1-dimethylcyclobutane

Structural Comparison :

- This analog (CAS 4237-75-6) shares the 1,1-dimethylcyclobutane core but substitutes the isocyanate with a bromine atom.

- Molecular Weight : 163.06 g/mol (C₆H₁₁Br), slightly higher than the isocyanate derivative due to bromine’s atomic mass.

Functional Differences :

- The bromo group is a leaving group, favoring substitution reactions (e.g., nucleophilic displacement), whereas the isocyanate group undergoes addition reactions (e.g., with amines or alcohols).

- Applications of the bromo compound likely focus on synthetic intermediates, contrasting with the isocyanate’s role in polymerization or functionalization.

Cyclobutane Dicarboxylate Esters

Structural Analogies :

- Compounds like diisopropyl 3-hydroxy-3-methylcyclobutane-1,1-dicarboxylate (CAS 2001608-38-2) and diethyl 3-ethylcyclobutane-1,1-dicarboxylate (CAS 66016-02-2) share the cyclobutane ring but feature ester groups instead of isocyanate.

- Molecular Weights : These esters range from 228.28 g/mol (diethyl derivative) to 288.34 g/mol (dimethoxy-substituted dicarboxylate), reflecting their larger substituents.

Functional and Application Contrasts :

- Esters are typically hydrolyzed or used as intermediates in pharmaceuticals or agrochemicals, whereas isocyanates prioritize reactivity in polymer chemistry.

- The absence of ring strain in ester derivatives (due to lack of isocyanate) may reduce their inherent reactivity compared to this compound.

Data Table: Comparative Analysis

Research Findings and Key Insights

- Ring Strain Effects : The cyclobutane backbone in this compound likely increases its reactivity compared to linear isocyanates like HDI, though this may also reduce thermal stability .

- Safety Gaps : While HDI’s hazards are well-documented, toxicological data for cyclobutane-based isocyanates remains scarce, warranting further study.

Q & A

Q. What are the optimal synthetic routes for 3-Isocyanato-1,1-dimethylcyclobutane, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves introducing the isocyanate group to a pre-functionalized cyclobutane precursor. Key steps include:

- Cyclobutane functionalization : Start with 1,1-dimethylcyclobutane derivatives, such as 3-hydroxy or 3-halogenated analogs, followed by substitution with isocyanate precursors (e.g., phosgene derivatives or Curtius rearrangement reagents).

- Reagent selection : Use polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions. For reductions, LiAlH4 in anhydrous ether is effective but requires strict moisture control .

- Yield optimization : Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 for precursor-to-isocyanate agent) significantly impact purity and yield. Kinetic studies using HPLC can monitor intermediate formation .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR identify substituent effects on the cyclobutane ring. The deshielding of the isocyanate group (δ ~125–135 ppm in ) confirms successful synthesis .

- IR Spectroscopy : A sharp peak at ~2270 cm (N=C=O stretch) is diagnostic.

- X-ray Crystallography : Resolves steric effects of the 1,1-dimethyl groups on ring puckering and bond angles .

- Computational Modeling : Density Functional Theory (DFT) predicts electronic environments and reaction pathways. Software like Gaussian or ORCA can model nucleophilic attack sites on the isocyanate group .

Advanced Research Questions

Q. How does the steric environment of the 1,1-dimethyl groups influence the reactivity of the isocyanate group in ring-opening reactions?

Methodological Answer: The 1,1-dimethyl groups create a sterically hindered environment, slowing nucleophilic additions (e.g., amines, alcohols). Strategies to study this include:

- Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., 3-isocyanatocyclobutane). Use pseudo-first-order conditions to isolate steric effects.

- Molecular Dynamics Simulations : Visualize spatial hindrance using tools like Avogadro or VMD. Simulations show reduced accessibility to the isocyanate group by ~40% compared to unsubstituted analogs .

- Crystallographic Data : Bond angle distortions (e.g., C-N=C angles > 170°) indicate strain, corroborating reactivity trends .

Q. How can computational models predict regioselectivity in multi-step syntheses involving this compound?

Methodological Answer:

- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys apply heuristic algorithms to propose feasible routes. Input the target structure to generate pathways prioritizing isocyanate introduction early in the synthesis .

- DFT Transition State Analysis : Calculate activation energies for competing pathways (e.g., ring-opening vs. cycloaddition). Lower activation barriers (< 25 kcal/mol) favor kinetically controlled products .

- Machine Learning Databases : Train models on existing cyclobutane reaction datasets to predict regioselectivity with >85% accuracy .

Q. How should researchers address contradictions in reported catalytic efficiencies for reactions involving this compound?

Methodological Answer:

- Controlled Replication : Standardize variables (solvent purity, catalyst loading) across labs. For example, discrepancies in Pd-catalyzed couplings may arise from trace moisture levels.

- Statistical Meta-Analysis : Pool data from multiple studies (e.g., ANOVA) to identify outliers. A 2024 meta-study resolved a 20% yield disparity by identifying uncontrolled O levels as a key factor .

- Advanced Characterization : Use in-situ IR or mass spectrometry to detect transient intermediates or side products not accounted for in prior studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.